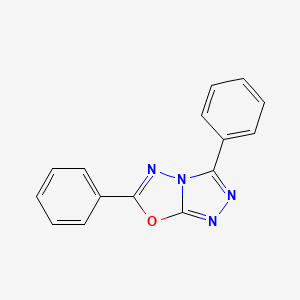
3,6-Diphenyl(1,2,4)triazolo(3,4-b)(1,3,4)oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole is a heterocyclic compound with a molecular formula of C15H10N4O and a molecular weight of 262.27 g/mol . This compound is part of the triazole and oxadiazole family, known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives . One common method includes the reaction of benzohydrazide with phenyl isocyanate, followed by cyclization with phosphorus oxychloride (POCl3) to yield the desired compound . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement, cost reduction, and process safety .
化学反応の分析
Types of Reactions
3,6-Diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated phenyl derivatives.
科学的研究の応用
3,6-Diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial and antifungal activities.
Medicine: Investigated for its potential anticancer properties and enzyme inhibition activities.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 3,6-diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as carbonic anhydrase and cholinesterase.
Pathways Involved: Inhibition of enzyme activity leading to disruption of metabolic pathways in microorganisms and cancer cells.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Similar structure but contains sulfur instead of oxygen.
1,3,4-Oxadiazole: Lacks the triazole ring, simpler structure.
Pyrazole Derivatives: Contains a five-membered ring with two nitrogen atoms, similar biological activities.
特性
CAS番号 |
32550-72-4 |
|---|---|
分子式 |
C15H10N4O |
分子量 |
262.27 g/mol |
IUPAC名 |
3,6-diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole |
InChI |
InChI=1S/C15H10N4O/c1-3-7-11(8-4-1)13-16-17-15-19(13)18-14(20-15)12-9-5-2-6-10-12/h1-10H |
InChIキー |
SHKHLSSPOZSELN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(O3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


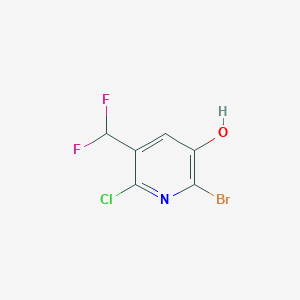

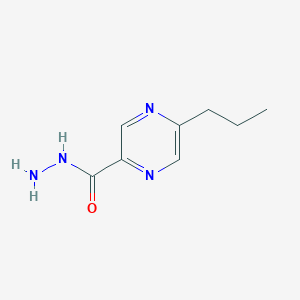
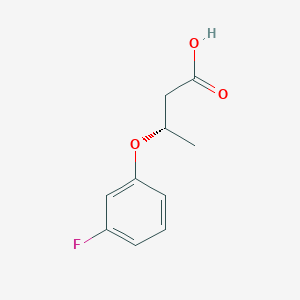
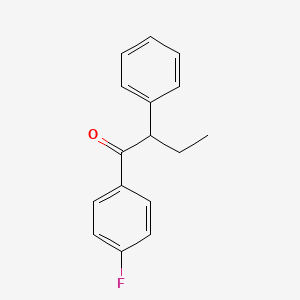
![[4,5'-Bipyrimidine]-4',6(1H,3'H)-dione](/img/structure/B15244165.png)
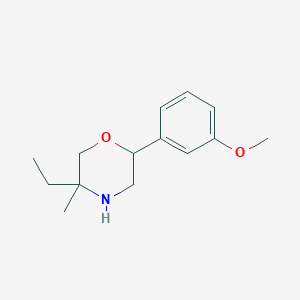
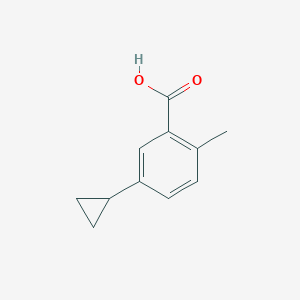
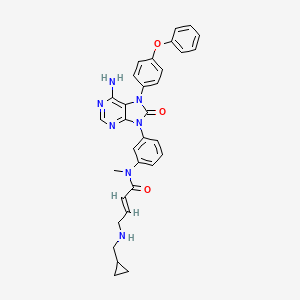
![Tert-butyl 3-amino-6-cyclobutyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B15244198.png)
![Racemic-(1S,3S,4S,5R)-2-Benzyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B15244200.png)
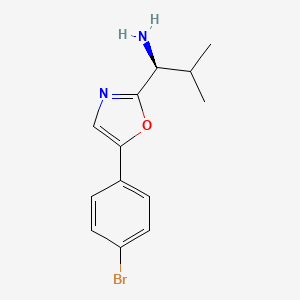
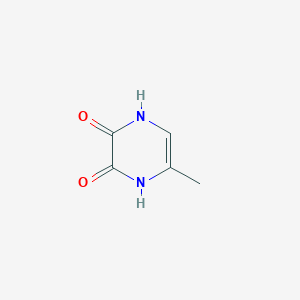
![[1]Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo-](/img/structure/B15244225.png)
